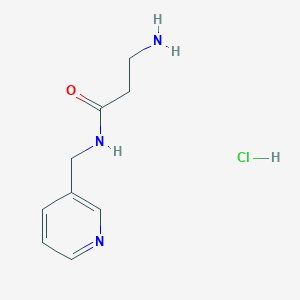

3-amino-N-(pyridin-3-ylmethyl)propanamide hydrochloride

Description

Properties

IUPAC Name |

3-amino-N-(pyridin-3-ylmethyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c10-4-3-9(13)12-7-8-2-1-5-11-6-8;/h1-2,5-6H,3-4,7,10H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVKEIOUOOUWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation

The amide bond can be formed by coupling a 3-aminopropanamide intermediate with pyridin-3-ylmethyl halides or derivatives. Typical methods include:

- Direct amide coupling using activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides) with pyridin-3-ylmethyl amines.

- Reductive amination of 3-aminopropanamide with pyridine-3-carboxaldehyde followed by reduction to form the N-(pyridin-3-ylmethyl) substituent.

Though explicit protocols for this compound are scarce, analogous amide syntheses employ carbodiimide coupling agents or mixed anhydrides under mild conditions to preserve the amino group integrity.

Hydrochloride Salt Formation

The final step involves salification of the free base amine with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., methanol, ethyl acetate, tetrahydrofuran). This step:

- Converts the free amine to its hydrochloride salt.

- Enhances compound stability and crystallinity.

- Facilitates purification by precipitation and filtration.

Comparative Analysis of Synthetic Routes for Related Compounds

Research on similar compounds such as N-(3-aminopropyl)methacrylamide hydrochloride highlights alternative synthetic strategies that avoid expensive reagents and enable industrial scalability. Key insights include:

- Avoidance of costly Boc-protecting agents by using phthalimide protection and hydrazinolysis for amino group introduction.

- Use of 3-chloropropylamine hydrochloride as a starting material for nucleophilic substitution reactions.

- Optimization of solvents and bases to improve yield and purity (e.g., use of DMF, DMSO, THF, sodium hydroxide, sodium acetate).

- Stepwise conversion involving:

- Methacrylamide formation,

- Phthalimide substitution,

- Hydrazinolysis to free amine,

- Final salification with HCl.

These methods achieve yields typically above 85% per step and overall high purity suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Amide bond formation | Coupling or reductive amination | 3-aminopropanamide, pyridin-3-ylmethyl chloride/aldehyde, coupling agents or NaBH3CN | Mild, room temp | 80–95 | Preserves amino group |

| Amino protection/deprotection | Boc or phthalimide protection; acid or hydrazinolysis deprotection | (Boc)2O, phthalimide, TFA, hydrazine hydrate | RT to reflux, several hours | 85–99 | Protects amino group during synthesis |

| Hydrochloride salt formation | Reaction with HCl gas or solution | HCl gas or HCl in methanol/ethyl acetate | 0–25 °C, 1–5 h | 90–95 | Improves stability and crystallinity |

Research Findings and Industrial Considerations

- The synthetic routes emphasize cost-efficiency and scalability , avoiding expensive reagents like (Boc)2O when possible.

- Hydrochloride salt formation is a critical final step for compound stability.

- Solvent choice and reaction temperature control are important for optimizing yield and purity.

- Protection strategies are tailored to avoid polymerization or side reactions, especially when handling amino groups.

- The synthetic methods are adaptable for industrial production, as demonstrated by related amino amide hydrochloride syntheses.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(pyridin-3-ylmethyl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The amino group and pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amides and pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₉H₁₄ClN₃O

- CAS Number : 1208947-75-4

- Molecular Weight : 215.68 g/mol

The compound features an amino group, a pyridine ring, and a propanamide moiety, which contribute to its solubility and stability in various solvents. The hydrochloride form enhances its usability in biological systems due to improved solubility.

Organic Synthesis

3-amino-N-(pyridin-3-ylmethyl)propanamide hydrochloride serves as a building block in organic synthesis. It can participate in various chemical reactions, including:

- Substitution Reactions : The amino group and pyridine ring can engage in substitution reactions, allowing the formation of diverse derivatives.

- Oxidation and Reduction : The compound can be oxidized to yield oxo derivatives or reduced using agents like sodium borohydride.

Biological Research

The compound is of interest in biological studies due to its potential antimicrobial and anticancer properties . Research indicates that it may interact with specific molecular targets, modulating enzyme activity and influencing biological pathways.

Pharmaceutical Development

Ongoing research is investigating the therapeutic potential of this compound in treating various diseases. Its structural features suggest possible applications as:

- Therapeutic Agents : The compound may act on pathways relevant to cancer treatment, similar to other pyridine derivatives that inhibit specific enzymes involved in tumor growth.

- Drug Design : It is being explored as a precursor for developing new pharmaceuticals targeting different receptors or enzymes.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that compounds similar to 3-amino-N-(pyridin-3-ylmethyl)propanamide hydrochloride exhibited significant inhibition of cancer cell proliferation through targeted receptor pathways.

- Antimicrobial Properties : Research indicated that the compound showed promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-amino-N-(pyridin-3-ylmethyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aryl/Alkyl Propanamide Derivatives

Compound 1 : N3-Benzyl-β-alaninamide Hydrochloride

- CAS : 114741-49-0

- Formula : C₁₀H₁₅ClN₂O

- MW : 214.70 g/mol

- Key Feature : Benzyl group replaces pyridin-3-ylmethyl.

- Lack of pyridine’s nitrogen may reduce hydrogen-bonding capacity .

Compound 2 : 3-Amino-N-(tert-butyl)propanamide Hydrochloride

- CAS : 209467-48-1

- Formula : C₇H₁₆ClN₂O

- MW : 193.67 g/mol

- Key Feature : Bulky tert-butyl group introduces steric hindrance.

- Comparison :

Heterocyclic Substituted Propanamides

Compound 3 : 3-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide Hydrochloride

- CAS : 1435804-80-0

- Formula : C₇H₁₃ClN₄O₂

- MW : 220.66 g/mol

- Key Feature : 1,2,4-Oxadiazole ring replaces pyridine.

- Higher nitrogen content may increase solubility in polar solvents .

Compound 4 : 3-Amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide Hydrochloride

- CAS : 1435905-34-2

- Formula : C₈H₁₄ClN₅O₂

- MW : 259.69 g/mol

- Key Feature : Ethyl linker between oxadiazole and propanamide.

- Comparison :

Chlorinated Aromatic Derivatives

Compound 5 : 3-Amino-N-(2-chloro-4-methylphenyl)propanamide Hydrochloride

- CAS : 1251924-84-1

- Formula : C₁₀H₁₃Cl₂N₂O

- MW : 249.13 g/mol

- Key Feature : Chlorine and methyl substituents on the phenyl ring.

- Steric effects from methyl and chlorine may limit rotational freedom compared to pyridine derivatives .

Biological Activity

3-amino-N-(pyridin-3-ylmethyl)propanamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-amino-N-(pyridin-3-ylmethyl)propanamide hydrochloride is with a CAS number of 1208947-75-4. The compound features a pyridine ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding, which may enhance binding affinity to target proteins. Research indicates that it may act as a modulator of certain receptor pathways, potentially influencing pain perception and inflammatory responses.

Antimicrobial Activity

Studies have demonstrated that 3-amino-N-(pyridin-3-ylmethyl)propanamide hydrochloride exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Analgesic Activity

The compound has also been investigated for its analgesic properties. In a neuropathic pain model, it demonstrated significant pain relief comparable to established analgesics, indicating a potential role in pain management therapies.

Case Studies and Research Findings

- Study on TRPV1 Antagonism : Research into structure-activity relationships (SAR) revealed that derivatives of compounds similar to 3-amino-N-(pyridin-3-ylmethyl)propanamide hydrochloride exhibited high binding potency to the TRPV1 receptor, which is crucial for pain signaling. The compound's modifications led to enhanced antagonistic activity against capsaicin-induced pain responses in animal models .

- Copper Chelation Studies : Another study focused on the chelation properties of this compound with copper ions, suggesting its potential use in treating conditions related to copper overload, such as Wilson's disease. The complexation studies indicated favorable binding characteristics that could be exploited therapeutically .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for high-purity synthesis of 3-amino-N-(pyridin-3-ylmethyl)propanamide hydrochloride?

- Methodology :

- Step 1 : Begin with a coupling reaction between 3-aminopropanoic acid derivatives and pyridin-3-ylmethanamine using carbodiimide-based coupling agents (e.g., HATU or EDCl) in anhydrous DMF or THF under nitrogen atmosphere .

- Step 2 : Purify intermediates via column chromatography (silica gel, gradient elution with CHCl₃:MeOH) to remove unreacted starting materials.

- Step 3 : Convert the free base to the hydrochloride salt by treating with HCl gas in dry diethyl ether. Confirm salt formation via FT-IR (N-H and Cl⁻ stretches) and elemental analysis .

- Quality Control : Use HPLC (C18 column, 0.1% TFA in H₂O/ACN) to verify purity ≥95%. Compare retention times with reference standards .

Q. How can the hydrochloride salt form be unambiguously characterized?

- Analytical Workflow :

- X-ray Powder Diffraction (XRPD) : Compare diffraction patterns with known hydrochloride salt databases to confirm crystalline structure .

- Thermogravimetric Analysis (TGA) : Detect weight loss corresponding to HCl evaporation (typically ~10-15% at 150–200°C) .

- ¹H/¹³C NMR : Identify deshielded protons near the pyridine ring (δ 8.5–9.0 ppm) and amide carbonyl (δ ~170 ppm). Use D₂O exchange to confirm labile NH₂ groups .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in crystallographic data during structure refinement?

- Crystallographic Refinement :

- Software : Use SHELXL for small-molecule refinement. Address disordered solvent molecules or counterions by partitioning occupancy or applying restraints .

- Data Quality : Collect high-resolution data (≤1.0 Å) to resolve ambiguities in hydrogen bonding (e.g., NH···Cl interactions). Validate using R-factor convergence (R₁ < 5%) .

- Case Study : For twinned crystals, employ SHELXD for structure solution and PLATON’s TWINLAW to identify twin laws .

Q. How can in vitro pharmacological activity be systematically evaluated for this compound?

- Biological Assay Design :

- Target Selection : Prioritize receptors with structural homology to pyridine-containing ligands (e.g., nicotinic acetylcholine or opioid receptors) .

- Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) in competitive displacement studies. Calculate IC₅₀ values via nonlinear regression .

- Functional Assays : Employ electrically stimulated tissue models (e.g., mouse vas deferens) to assess agonist/antagonist activity. Normalize responses to positive controls (e.g., morphine) .

Q. What computational approaches predict the compound’s metabolic stability and toxicity?

- In Silico Strategies :

- Metabolism Prediction : Use ADMET predictors (e.g., SwissADME) to identify potential CYP450 oxidation sites (e.g., pyridine ring or primary amine) .

- Toxicity Profiling : Apply QSAR models for hERG channel inhibition and Ames mutagenicity. Cross-validate with experimental Ames tests (S. typhimurium strains TA98/TA100) .

Methodological Challenges & Solutions

Q. How to address low yields during scale-up synthesis?

- Optimization Steps :

- Solvent Screening : Replace DMF with MeCN to reduce side reactions (e.g., amide racemization).

- Catalyst Tuning : Introduce Pd/C or Ru-based catalysts for selective hydrogenation of intermediates .

- Process Monitoring : Use inline FT-IR to track reaction progression and identify bottlenecks .

Q. What techniques differentiate polymorphic forms of the hydrochloride salt?

- Polymorph Characterization :

- DSC/TGA : Identify distinct melting points and decomposition profiles for polymorphs.

- Solid-State NMR : Compare ¹³C chemical shifts to detect variations in crystal packing .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which may correlate with bioavailability differences .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.